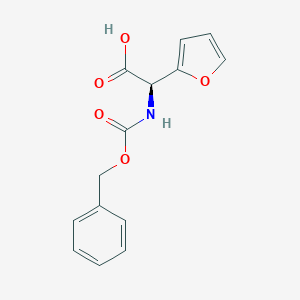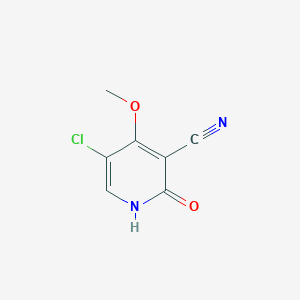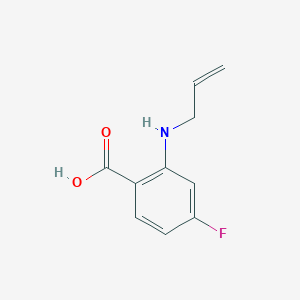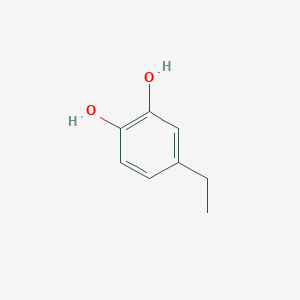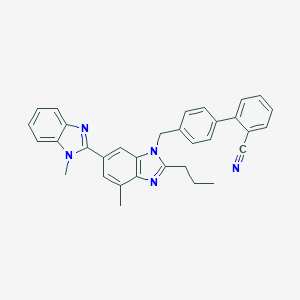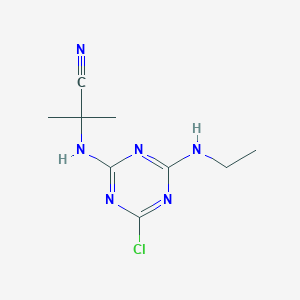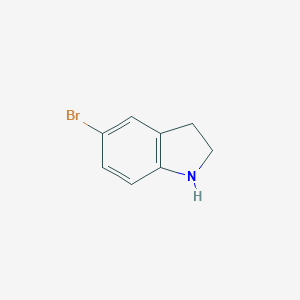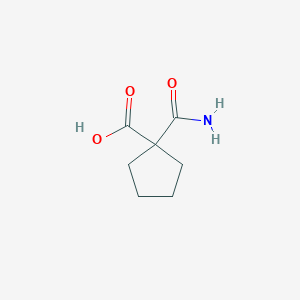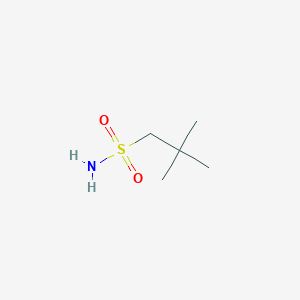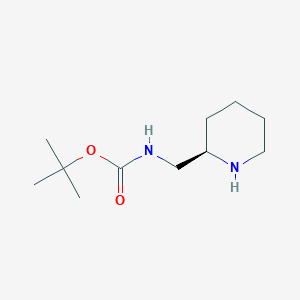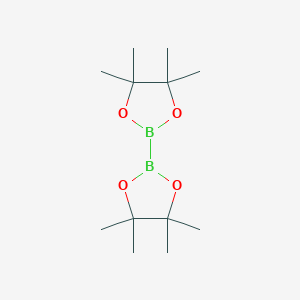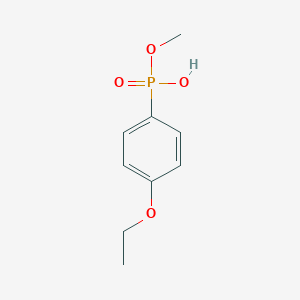
(4-Ethoxyphenyl)-methoxyphosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxyphenyl)-methoxyphosphinic acid, also known as EMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. EMPA is a phosphinic acid derivative and a non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The compound has shown promising results in preclinical studies for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
(4-Ethoxyphenyl)-methoxyphosphinic acid acts as a non-competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By binding to mGluR5, (4-Ethoxyphenyl)-methoxyphosphinic acid inhibits the downstream signaling pathways that are activated by glutamate, a neurotransmitter that is involved in many aspects of brain function. This inhibition leads to a reduction in synaptic plasticity and neurotransmitter release, which can have beneficial effects in various neurological disorders.
Effets Biochimiques Et Physiologiques
(4-Ethoxyphenyl)-methoxyphosphinic acid has been shown to have a number of biochemical and physiological effects in animal models. These include a reduction in dopamine release in the striatum, a key brain region involved in motor function, as well as a reduction in glutamate release in the prefrontal cortex, a region involved in cognitive function. (4-Ethoxyphenyl)-methoxyphosphinic acid has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Ethoxyphenyl)-methoxyphosphinic acid is its specificity for mGluR5, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, (4-Ethoxyphenyl)-methoxyphosphinic acid has some limitations in terms of its use in lab experiments. For example, it has relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which can complicate interpretation of results.
Orientations Futures
There are many potential future directions for research on (4-Ethoxyphenyl)-methoxyphosphinic acid. One area of interest is the development of more effective delivery methods, such as nanoparticles or liposomes, to improve its solubility and bioavailability. Another area of interest is the investigation of its effects in combination with other drugs or therapies, such as deep brain stimulation or gene therapy. Finally, further research is needed to better understand the mechanisms underlying its therapeutic effects, as well as its potential side effects and long-term safety.
Méthodes De Synthèse
(4-Ethoxyphenyl)-methoxyphosphinic acid can be synthesized through a multi-step process involving the reaction of 4-ethoxyphenol with phosphorus oxychloride, followed by hydrolysis and reduction. The resulting product is a white crystalline powder with a purity of over 98%.
Applications De Recherche Scientifique
(4-Ethoxyphenyl)-methoxyphosphinic acid has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, (4-Ethoxyphenyl)-methoxyphosphinic acid has been shown to improve motor function in animal models of Parkinson's disease, reduce drug-seeking behavior in models of addiction, and improve cognitive function in models of schizophrenia. These effects are believed to be mediated through the inhibition of mGluR5, which plays a key role in regulating synaptic plasticity and neurotransmitter release in the brain.
Propriétés
Numéro CAS |
131066-54-1 |
|---|---|
Nom du produit |
(4-Ethoxyphenyl)-methoxyphosphinic acid |
Formule moléculaire |
C9H13O4P |
Poids moléculaire |
216.17 g/mol |
Nom IUPAC |
(4-ethoxyphenyl)-methoxyphosphinic acid |
InChI |
InChI=1S/C9H13O4P/c1-3-13-8-4-6-9(7-5-8)14(10,11)12-2/h4-7H,3H2,1-2H3,(H,10,11) |
Clé InChI |
RUQWXKWOKFVXQE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)P(=O)(O)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)P(=O)(O)OC |
Synonymes |
Phosphonic acid, (4-ethoxyphenyl)-, monomethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)
